2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide

CYP2A6 inhibition drug metabolism pyrimidine acetamide

Obtaining a well-characterized CYP2A6 inhibitor with validated poly-isoform selectivity disrupts metabolic profiling studies. This compound resolves that bottleneck with precisely quantified data. • CYP2A6 IC50=460 nM (4.6-fold more potent than unsubstituted analog CHEMBL1213675) • Defined selectivity windows: 2.6-fold vs CYP2B6, 3.5-fold vs CYP1A2 • Weak CYP3A4 inhibition (IC50 42,000 nM) minimizes off-target clearance artifacts • Validated reference standard for nicotine, coumarin, and nitrosamine metabolism research

Molecular Formula C14H14ClN3O3
Molecular Weight 307.73
CAS No. 1396815-25-0
Cat. No. B2848473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide
CAS1396815-25-0
Molecular FormulaC14H14ClN3O3
Molecular Weight307.73
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)OC)Cl
InChIInChI=1S/C14H14ClN3O3/c1-9-5-10(3-4-11(9)15)21-7-13(19)18-12-6-14(20-2)17-8-16-12/h3-6,8H,7H2,1-2H3,(H,16,17,18,19)
InChIKeyWCFWKWGTOHIDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1396815-25-0): Core Identity and Procurement Entry Point


2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1396815-25-0) is a synthetic small-molecule acetamide derivative containing a 4-chloro-3-methylphenoxy group linked to a 6-methoxypyrimidin-4-yl moiety . Its molecular formula is C₁₄H₁₄ClN₃O₃ and its molecular weight is 307.73 g/mol . The compound belongs to a broader class of pyrimidine‑substituted acetamides that have been explored for interactions with cytochrome P450 enzymes [1]. This entry serves as a starting point for procurement-focused differentiation, establishing the compound’s chemical class and primary structural identifiers before evaluating it against the closest analogs and functional alternatives.

Why Generic Interchange Is Not Advisable for 2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1396815-25-0)


The acetamide‑pyrimidine chemical space is large, and minor structural modifications can drastically alter cytochrome P450 (CYP) inhibition profiles [1]. Even closely related analogs that share the 4-chloro-3-methylphenoxy or 6-methoxypyrimidin-4-yl substructure can exhibit different isoform selectivity, potency, and off‑target liability because the exact combination of substituents determines the compound’s shape, electronic distribution, and hydrogen‑bonding network within the CYP active site [1][2]. Therefore, replacing this compound with a generic “pyrimidine acetamide” without verifying the quantitative CYP inhibition fingerprint risks introducing unanticipated metabolic drug‑interaction liabilities or compromising the desired poly‑CYP signature. The quantitative evidence in Section 3 provides the necessary benchmarks to distinguish this compound from its closest analogs and to justify its selection over superficially similar alternatives.

Quantitative Differentiation Guide for 2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1396815-25-0)


CYP2A6 Inhibition Potency – A Core Differentiator Among Pyrimidine Acetamides

The compound inhibits human CYP2A6 with an IC₅₀ of 460 nM in a human liver microsome assay using coumarin as substrate [1]. This value is approximately 2.6‑fold more potent than its inhibition of CYP2B6 (IC₅₀ 1200 nM) and >50‑fold more potent than its inhibition of CYP2C9 (IC₅₀ 23 000 nM), establishing CYP2A6 as the primary metabolic target [1][2]. In contrast, the unsubstituted pyrimidine analog 4‑(pyridin‑3‑yl)‑pyrimidine‑2‑amine (CHEMBL1213675) exhibits an IC₅₀ of 2100 nM for CYP2A6, demonstrating that the 4‑chloro‑3‑methylphenoxy and 6‑methoxy substitutions confer a 4.6‑fold potency advantage [3]. This quantitative difference makes the compound preferable for applications requiring selective CYP2A6 engagement at sub‑micromolar concentrations.

CYP2A6 inhibition drug metabolism pyrimidine acetamide

CYP Isoform Selectivity Window: 2A6 vs. 2B6 vs. 1A2

The compound displays a moderate selectivity window between CYP2A6 (IC₅₀ = 460 nM) and the next most sensitive isoforms CYP2B6 (IC₅₀ = 1200 nM) and CYP1A2 (IC₅₀ = 1600 nM) when measured in the same human liver microsome panel [1][2]. The 2.6‑fold selectivity over CYP2B6 and 3.5‑fold selectivity over CYP1A2 are narrower than those of the clinical CYP2A6 inhibitor tryptamine (∼10‑fold selectivity), but wider than those of many non‑selective pyrimidine derivatives that show near‑equivalent inhibition across multiple isoforms (≤2‑fold selectivity) [3]. This intermediate selectivity profile is advantageous when simultaneous partial engagement of CYP2B6 and CYP1A2 is desired, for example in poly‑pharmacology models of nicotine or xenobiotic metabolism, and differentiates the compound from both highly selective and broadly promiscuous alternatives.

CYP isoform selectivity drug–drug interaction metabolic stability

CYP3A4 and CYP2D6 Liability – Favorable Safety Margin for Combination Studies

The compound shows weak inhibition of the major drug‑metabolizing isoforms CYP3A4 (IC₅₀ = 42 000 nM) and CYP2D6 (IC₅₀ = 16 000 nM) [1][2]. These values are 91‑fold and 35‑fold higher, respectively, than its CYP2A6 IC₅₀. In comparison, the multi‑kinase inhibitor sorafenib inhibits CYP3A4 with an IC₅₀ of ~8 000 nM and carries a clinical warning for CYP3A4‑mediated drug interactions [3]. The substantially higher IC₅₀ values for CYP3A4 and CYP2D6 indicate that this compound carries a lower probability of causing pharmacokinetic drug–drug interactions through these pathways, making it a safer candidate for co‑dosing experiments or for screening libraries where CYP3A4/2D6‑driven metabolism must remain intact.

CYP3A4 inhibition CYP2D6 inhibition drug–drug interaction risk

Poly‑CYP Fingerprint – Unique Combination of Potency and Isoform Span

The complete CYP inhibition profile (IC₅₀ values: 460 nM [2A6], 1200 nM [2B6], 1600 nM [1A2], 3000 nM [2C8], 9100 nM [2C19], 16 000 nM [2D6], 23 000 nM [2C9], 37 000 nM [2E1], 42 000 nM [3A4]) constitutes a specific poly‑CYP fingerprint that is not reproduced by any single analog in the ChEMBL database [1][2]. For instance, the structurally related compound 4‑(4‑chloro‑3‑methylphenoxy)‑N‑(pyrimidin‑2‑yl)butanamide (CHEMBL2330351) lacks detectable CYP2A6 activity (IC₅₀ > 50 000 nM) while retaining CYP1A2 inhibition, illustrating that even conservative linker changes can erase the CYP2A6 component entirely [3]. The unique combination of sub‑micromolar CYP2A6 potency with a graded, measurable response across eight additional isoforms allows researchers to simultaneously trace multiple metabolic routes in a single experimental setup, which no other commercially listed compound currently matches.

poly‑CYP inhibition metabolic network fingerprint profile

Optimal Research and Industrial Application Scenarios for 2-(4-chloro-3-methylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1396815-25-0)


CYP2A6‑Focused Metabolism and Toxicology Studies

The compound’s sub‑micromolar CYP2A6 IC₅₀ (460 nM) [1] makes it a suitable tool for mechanistic studies of CYP2A6‑mediated metabolism of nicotine, coumarin, or environmental nitrosamines. Its 4.6‑fold potency advantage over the unsubstituted pyrimidine analog CHEMBL1213675 [3] allows researchers to use lower inhibitor concentrations, reducing solvent‑induced artifacts in cell‑based assays. The defined selectivity window over CYP2B6 and CYP1A2 (2.6‑ and 3.5‑fold) [2] further permits dual‑pathway inhibition experiments where precise titration is necessary.

Poly‑CYP Profiling for Drug–Drug Interaction Screens

With measurable IC₅₀ values across nine CYP isoforms [2], the compound serves as a multi‑target reference standard in academic or pharmaceutical drug‑metabolism panels. Its weak inhibition of CYP3A4 (42 000 nM) and CYP2D6 (16 000 nM) [2], combined with a 5.3‑fold lower CYP3A4 liability compared to sorafenib [4], makes it a safe internal calibrator that does not compromise the clearance pathways of most co‑administered probe substrates.

Structural Biology and Computational Chemistry of CYP2A6

The compound’s unique combination of a 4‑chloro‑3‑methylphenoxy moiety and a 6‑methoxypyrimidine ring provides a distinct pharmacophore for co‑crystallization or molecular dynamics studies with CYP2A6. The quantitative SAR relationship demonstrated in the Denton et al. 2018 study [1] indicates that the 4‑position substitution is a key determinant of potency, making this compound a valuable ligand for rational design of next‑generation CYP2A6 inhibitors.

Chemical Biology Tool for Nicotine Addiction Research

CYP2A6 is the primary nicotine oxidase, and its inhibition is a therapeutic target for smoking cessation. The compound’s CYP2A6 IC₅₀ of 460 nM [1] places it in a potency range suitable for in vitro target engagement studies without the cytotoxicity associated with more potent, irreversible inhibitors. Its poly‑CYP fingerprint [2] also allows investigators to simultaneously monitor off‑target metabolic effects, an essential feature for translational pharmacology.

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